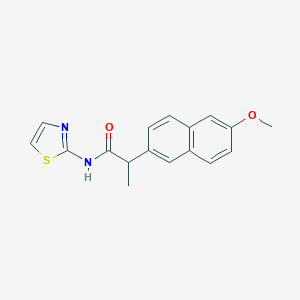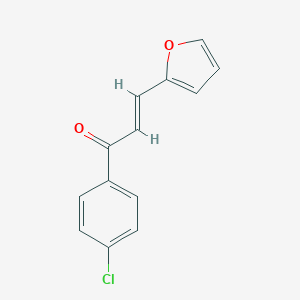
1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family It is characterized by a pyrazolone ring substituted with methyl, nitro, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: It has been investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation.
類似化合物との比較
Similar Compounds
- 1,3-dimethyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-amino-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-chloro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
1,5-Dimethyl-4-nitro-2-phenylpyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1,5-dimethyl-4-nitro-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-10(14(16)17)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNDILGGBVQHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine](/img/structure/B353674.png)
![{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B353697.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B353702.png)


![Ethyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353723.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)
![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)



![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)

